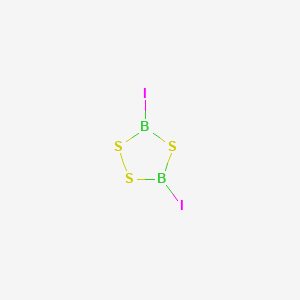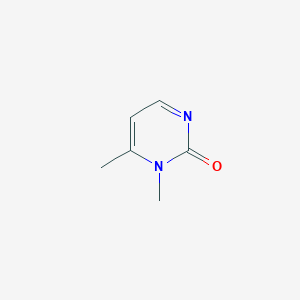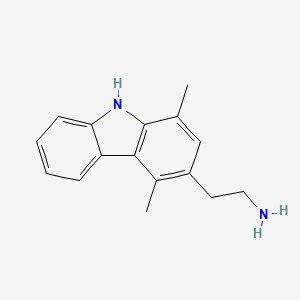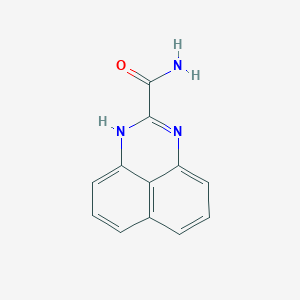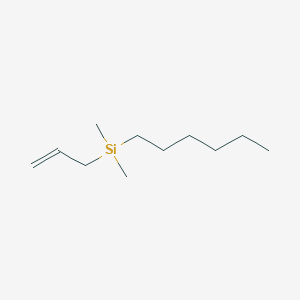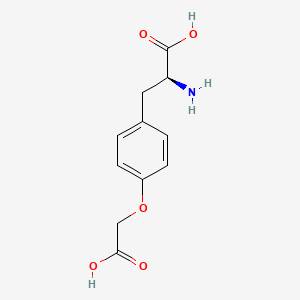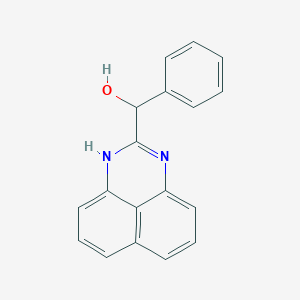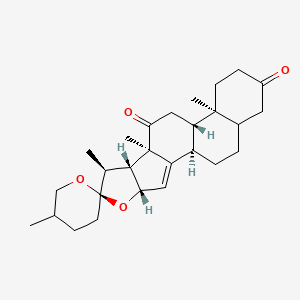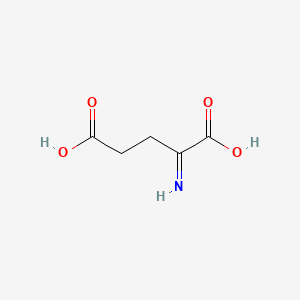
Pentanedioic acid, 2-imino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-imino-, can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is stirred for several hours, allowing the formation of the imino derivative.
- The product is then isolated by filtration and purified through recrystallization.
Glutaric anhydride: is dissolved in a suitable solvent such as tetrahydrofuran.
Ammonia or an amine: is slowly added to the solution while maintaining the temperature at around 0-5°C.
Industrial Production Methods
In an industrial setting, the production of pentanedioic acid, 2-imino-, can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Pentanedioic acid, 2-imino-, undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxo-glutaric acid derivatives.
Reduction: Formation of amine-glutaric acid derivatives.
Substitution: Formation of substituted glutaric acid derivatives.
科学的研究の応用
Pentanedioic acid, 2-imino-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of pentanedioic acid, 2-imino-, involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s effects are mediated through its binding to active sites of enzymes, altering their conformation and activity.
類似化合物との比較
Similar Compounds
Glutaric acid: A dicarboxylic acid with similar structural features but lacks the imino group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter dicarboxylic acid with similar reactivity.
Uniqueness
Pentanedioic acid, 2-imino-, is unique due to the presence of the imino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar dicarboxylic acids may not fulfill.
特性
CAS番号 |
23649-05-0 |
|---|---|
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC名 |
2-iminopentanedioic acid |
InChI |
InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10) |
InChIキー |
UZWLXPOZNAJCJV-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(=N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


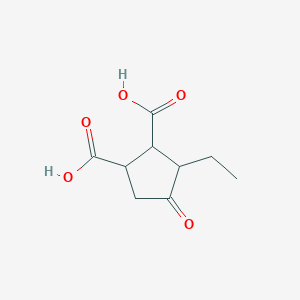
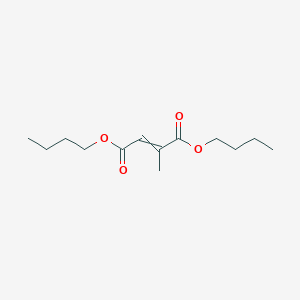
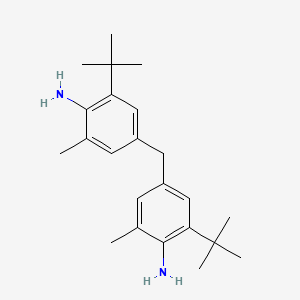
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
